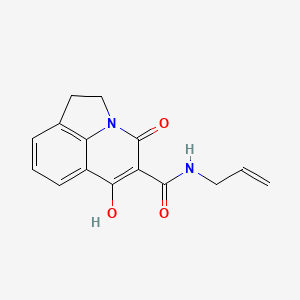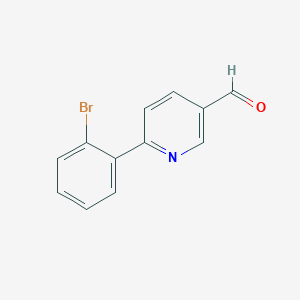![molecular formula C24H16Cl2N2O4S B12051195 [2-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate CAS No. 477734-84-2](/img/structure/B12051195.png)
[2-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate is a complex organic compound that features multiple functional groups, including a benzothiophene ring, chlorophenoxy group, and hydrazone linkage. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzothiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the chlorophenoxy group: This step may involve nucleophilic substitution reactions.
Formation of the hydrazone linkage: This can be done by reacting hydrazine derivatives with aldehydes or ketones.
Final coupling: The final step involves coupling the intermediate compounds under specific conditions, such as using catalysts or specific solvents.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of metal catalysts to facilitate specific reactions.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction rates.
Temperature and Pressure: Optimization of temperature and pressure conditions to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiophene ring or the hydrazone linkage.
Reduction: Reduction reactions can occur at the carbonyl groups or the chlorophenoxy moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures have shown potential as antimicrobial, anticancer, or anti-inflammatory agents.
Medicine
Drug Development: The compound may serve as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry
Material Science: The compound’s unique structure may be useful in developing new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of [2-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
[2-(2-chlorophenoxy)acetyl]hydrazine: Shares the chlorophenoxy and hydrazine moieties.
3-chloro-1-benzothiophene-2-carboxylic acid: Shares the benzothiophene core and carboxylate group.
Uniqueness
The unique combination of functional groups in [2-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
477734-84-2 |
|---|---|
Fórmula molecular |
C24H16Cl2N2O4S |
Peso molecular |
499.4 g/mol |
Nombre IUPAC |
[2-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C24H16Cl2N2O4S/c25-17-9-3-5-11-19(17)31-14-21(29)28-27-13-15-7-1-4-10-18(15)32-24(30)23-22(26)16-8-2-6-12-20(16)33-23/h1-13H,14H2,(H,28,29)/b27-13+ |
Clave InChI |
QXWMGRQEEIMIQO-UVHMKAGCSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/NC(=O)COC2=CC=CC=C2Cl)OC(=O)C3=C(C4=CC=CC=C4S3)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C=NNC(=O)COC2=CC=CC=C2Cl)OC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[4-(4-methylphenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B12051117.png)









![Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B12051164.png)
![[2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12051169.png)
![(Z)-N'-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B12051183.png)
![N-(4-chlorophenyl)-N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide](/img/structure/B12051186.png)
